REACTION_CXSMILES
|
C([S-])C.[Na+].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([O:15]C)[CH:14]=1)[CH:10]=[O:11].[Cl-].[Na+].C=O>CN(C=O)C.C(O)(=O)C>[OH:15][C:13]1[CH:12]=[C:9]([CH:8]=[C:7]([O:6][CH3:5])[CH:14]=1)[CH:10]=[O:11] |f:0.1,3.4|
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Name
|
|
Quantity
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28.5 g
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Type
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reactant
|
Smiles
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C(C)[S-].[Na+]
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Name
|
|
Quantity
|
225 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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15 g
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Type
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reactant
|
Smiles
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COC=1C=C(C=O)C=C(C1)OC
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
2.5 L
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Type
|
reactant
|
Smiles
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[Cl-].[Na+]
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Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
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C=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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145 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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EXTRACTION
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Details
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The resulting solution was thoroughly extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase was dried over anhydrous sodium sulfate
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Type
|
CUSTOM
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Details
|
Solvent was removed under vacuum
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Type
|
CUSTOM
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Details
|
the crude compound was purified by column chromatography (silica gel 230-400 mesh; eluting with 7:1 dichloromethane and ethyl acetate)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
OC=1C=C(C=O)C=C(C1)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |